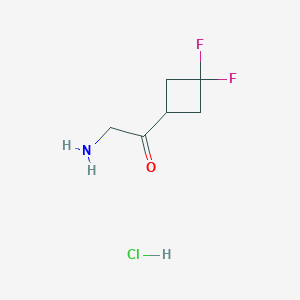
3-bromo-4-(fluorosulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H4BrFO4S. It is an important intermediate in the synthesis of various chemicals and is widely used in scientific research and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-bromo-4-(fluorosulfonyl)benzoic acid typically involves the bromination of 4-(fluorosulfonyl)benzoic acid. The reaction conditions often include the use of bromine and a suitable solvent, such as acetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the initial preparation of 4-(fluorosulfonyl)benzoic acid followed by bromination under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-(fluorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
3-bromo-4-(fluorosulfonyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-4-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. This mechanism is utilized in various biochemical assays and research studies .
Comparison with Similar Compounds
Similar Compounds
- 4-(fluorosulfonyl)benzoic acid
- 3-(fluorosulfonyl)benzoic acid
- 4-(chlorosulfonyl)benzoic acid
- 3,5-bis(fluorosulfonyl)benzoic acid
Uniqueness
3-bromo-4-(fluorosulfonyl)benzoic acid is unique due to the presence of both bromine and fluorosulfonyl groups, which provide distinct reactivity and functional properties. This combination makes it a valuable intermediate for synthesizing a wide range of chemical compounds with diverse applications.
Properties
CAS No. |
1648793-91-2 |
|---|---|
Molecular Formula |
C7H4BrFO4S |
Molecular Weight |
283.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




